cis-3-Methyl-cyclohexanecarboxylic acid
Description
Structural Characteristics and Isomeric Forms
The molecular structure of cis-3-Methyl-cyclohexanecarboxylic acid consists of a six-carbon cyclohexane (B81311) ring, a carboxylic acid group (-COOH), and a methyl group (-CH3). Its chemical formula is C8H14O2, and it has a molecular weight of approximately 142.20 g/mol . nih.govbiosynth.com
The cyclohexane ring is not planar and primarily adopts a chair conformation to minimize steric and angular strain. In this compound, the two chair conformations that can exist through ring-flipping are not of equal energy. The stability of each conformer is determined by whether the substituents (methyl and carboxyl groups) are in axial or equatorial positions. The conformer where both the 1-carboxyl group and the 3-methyl group are in equatorial positions is generally more stable, as this arrangement minimizes unfavorable 1,3-diaxial interactions. libretexts.org
Isomeric Forms: This compound is part of a broader group of isomers.
Stereoisomers: The primary distinction is between the cis and trans isomers. In the trans isomer, the methyl and carboxylic acid groups are on opposite sides of the ring.
Enantiomers: Due to the presence of two chiral centers (at carbon 1 and carbon 3), this compound is chiral and exists as a pair of enantiomers: (1R,3S)-3-methylcyclohexane-1-carboxylic acid and (1S,3R)-3-methylcyclohexane-1-carboxylic acid. nih.govchemspider.com
Table 1: Physicochemical Properties of 3-Methyl-cyclohexanecarboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C8H14O2 nist.gov |
| Molecular Weight | 142.20 g/mol nih.gov |
| IUPAC Name | cis-3-Methylcyclohexane-1-carboxylic acid nih.gov |
Significance in Organic Chemistry Research
This compound and its derivatives are valuable in several areas of organic chemistry research. Substituted cyclohexanecarboxylic acids serve as important building blocks in the synthesis of more complex molecules. orgsyn.org
Detailed research findings indicate their utility in:
Stereochemical Studies: The rigid, non-planar structure of the cyclohexane ring makes its derivatives, like this compound, excellent models for studying the principles of conformational analysis. Researchers use these compounds to investigate how the spatial arrangement of functional groups influences a molecule's reactivity and physical properties. utdallas.edu
Synthesis of Biologically Active Molecules: The cyclohexane motif is present in numerous natural products and pharmaceuticals. Derivatives of cyclohexanecarboxylic acid have been explored for their potential in medicinal chemistry, including the development of compounds with anti-inflammatory and antiviral activities. ontosight.ai
Materials Science: Certain derivatives of cyclohexanecarboxylic acid have been investigated for their liquid-crystal properties. A 1987 study synthesized various esters of substituted cyclohexanecarboxylic acids and found that while the trans isomers exhibited liquid-crystal (nematic) phases, the corresponding cis isomers did not. osti.gov This highlights the critical role of stereochemistry in determining the macroscopic properties of materials.
Historical Context of Cyclohexanecarboxylic Acid Studies
The study of this compound is built upon a long history of research into its parent compound, cyclohexanecarboxylic acid. Cyclohexanecarboxylic acid (C6H11CO2H) itself is a well-known compound, typically prepared through the catalytic hydrogenation of benzoic acid. wikipedia.org
Historically, research on cyclohexanecarboxylic acids has been significant for several reasons:
Industrial Chemistry: Cyclohexanecarboxylic acid is an important intermediate in industrial processes, notably as a precursor in the synthesis of caprolactam, the monomer used to produce nylon-6. wikipedia.org
Development of Stereochemistry: The study of substituted cyclohexanes was fundamental to the development of conformational analysis in the mid-20th century. Early work focused on understanding the stereoisomerism of these compounds. For instance, studies from the 1950s detailed methods for the resolution of racemic mixtures of related compounds, such as cis-3-hydroxycyclohexanecarboxylic acid, using chiral resolving agents like cinchonidine (B190817) and quinine. google.com These foundational studies paved the way for a deeper understanding of the stereochemistry of more complex derivatives.
Biosynthesis Research: The cyclohexanecarboxylic acid moiety is also found in nature. Research has been conducted to understand the biosynthetic origins of this structure in natural products like the antibiotic ansatrienin A and in certain fatty acids. acs.org
The investigation of specific isomers like this compound represents a progression from the general study of the parent compound to a more nuanced exploration of how specific substitutions and their stereochemistry dictate molecular behavior and potential applications.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclohexanecarboxylic acid |
| trans-3-Methyl-cyclohexanecarboxylic acid |
| (1R,3S)-3-methylcyclohexane-1-carboxylic acid |
| (1S,3R)-3-methylcyclohexane-1-carboxylic acid |
| Benzoic acid |
| Caprolactam |
| cis-3-hydroxycyclohexanecarboxylic acid |
| Cinchonidine |
| Quinine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-3-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFSKZDQGRCLBN-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cis 3 Methyl Cyclohexanecarboxylic Acid and Its Stereoisomers
Classical and Established Synthetic Routes
Traditional synthetic approaches to 3-methyl-cyclohexanecarboxylic acid often result in mixtures of stereoisomers. These methods are valued for their reliability and scalability, providing a foundation for accessing the target compound.
A primary and well-established method for the synthesis of 3-methyl-cyclohexanecarboxylic acid involves the catalytic hydrogenation of an aromatic precursor, specifically 3-methylbenzoic acid (m-toluic acid). nih.govrsc.orgcabidigitallibrary.orgnih.govresearchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.net This reaction reduces the aromatic ring to a cyclohexane (B81311) ring. The choice of catalyst and reaction conditions is critical in determining the efficiency of the conversion and the stereoselectivity of the product.
Commonly used catalysts for this transformation include transition metals supported on carbon or other materials, such as rhodium, ruthenium, and platinum. nih.govrsc.orgcabidigitallibrary.orgnih.gov For instance, the hydrogenation of benzoic acid derivatives can be effectively carried out using catalysts like Pt/TiO2 under relatively mild conditions. nih.gov The reaction typically involves high pressures of hydrogen gas and is conducted in a suitable solvent. The stereochemical outcome of the hydrogenation can be influenced by the catalyst and the substrate, often leading to a mixture of cis and trans isomers. For example, the hydrogenation of substituted benzoic acids generally yields the corresponding cis-isomers as the major product due to the syn-addition of hydrogen atoms to the aromatic ring on the catalyst surface. rsc.org
| Catalyst | Precursor | Conditions | Product(s) | Reference(s) |
| Rhodium on Alumina (Rh-Al2O3) | o-Toluic acid derivative | Hydrogen gas | 2-Methylcyclohexanoic acid | rsc.org |
| Platinum on Titania (Pt/TiO2) | Benzoic acid | 40 °C, 10 bar H2, Hexane | Cyclohexanecarboxylic acid | nih.gov |
| Rhodium on Carbon (Rh/C) | Benzoic acid | 323 K, 10 MPa H2, scCO2 | Cyclohexanecarboxylic acid | nih.gov |
| Ruthenium on Carbon (Ru/C) | Benzoic acid | 493 K, 6.89 MPa H2, Dioxane/Water | Cyclohexanecarboxylic acid, Cyclohexyl methanol | cabidigitallibrary.orgresearchgate.net |
Another classical approach for the synthesis of carboxylic acids is through the carbonation of a Grignard reagent. leah4sci.commnstate.edumasterorganicchemistry.comyoutube.comnih.gov This method involves the reaction of an organomagnesium halide with carbon dioxide, followed by an acidic workup to yield the carboxylic acid. leah4sci.commnstate.edu
To synthesize 3-methyl-cyclohexanecarboxylic acid, a suitable starting material would be a 3-methylcyclohexyl halide (e.g., 3-methylcyclohexyl bromide). This halide is first reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3-methylcyclohexylmagnesium bromide. leah4sci.com This reagent is then treated with solid carbon dioxide (dry ice) or bubbled with carbon dioxide gas. youtube.comnih.gov The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbon of the carbon dioxide to form a magnesium carboxylate salt. masterorganicchemistry.com Subsequent acidification of this salt with a strong aqueous acid, such as hydrochloric acid, protonates the carboxylate to furnish 3-methyl-cyclohexanecarboxylic acid. mnstate.edunih.gov This method typically produces a mixture of cis and trans stereoisomers, as the stereochemistry of the Grignard reagent is not always retained during its formation and reaction.
Stereoselective and Asymmetric Synthesis
The demand for enantiomerically pure compounds has driven the development of stereoselective synthetic methods. These techniques are designed to produce a specific stereoisomer of cis-3-Methyl-cyclohexanecarboxylic acid, which is often a critical requirement for its intended application.
Enzymatic methods have emerged as powerful tools for the synthesis of chiral molecules due to their high stereoselectivity and mild reaction conditions.
Kinetic resolution using hydrolase enzymes, particularly lipases, is a widely employed strategy for separating the enantiomers of a racemic mixture of carboxylic acid esters. tandfonline.comsrce.hrnih.govresearchgate.netmdpi.com In this process, a racemic ester of 3-methyl-cyclohexanecarboxylic acid is subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida rugosa lipase (CRL). tandfonline.comsrce.hrnih.govresearchgate.netnih.gov
The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other enantiomer. tandfonline.commdpi.com This results in a mixture of one enantiomer of the carboxylic acid and the unreacted enantiomer of the ester. These two compounds, having different functional groups, can then be separated by conventional chemical methods, such as extraction or chromatography. The choice of lipase is crucial as it determines the enantioselectivity of the resolution. tandfonline.comsrce.hr For instance, lipases from Burkholderia cepacia and Pseudomonas fluorescens have also shown high enantioselectivity in the hydrolysis of various racemic esters. mdpi.com The efficiency of the resolution is often expressed by the enantiomeric excess (ee) of the product and the unreacted substrate.
| Enzyme | Substrate Type | Reaction | Outcome | Reference(s) |
| Candida rugosa Lipase (CRL) | Racemic ibuprofen | Esterification | Enantioselective resolution | nih.gov |
| Candida rugosa Lipase (CRL) | Racemic carboxylic acid esters | Hydrolysis | Separation of enantiomers | tandfonline.comsrce.hrresearchgate.net |
| Burkholderia cepacia Lipase | Racemic 3-phenylbutanoic acid ester | Hydrolysis | (S)-acid with high enantioselectivity | mdpi.com |
| Amano PS Lipase | Racemic aryl carboxylic acid ester | Hydrolysis | (S)-carboxylic acids and unreacted (R)-esters | mdpi.com |
Whole-cell microbial transformations offer another avenue for the stereoselective synthesis of chiral molecules. In this approach, microorganisms are used as biocatalysts to perform specific chemical reactions with high stereoselectivity. To obtain a particular stereoisomer of 3-methyl-cyclohexanecarboxylic acid, a suitable prochiral precursor, such as a 3-methyl-cyclohexenone or 3-methyl-cyclohexanone derivative, can be subjected to microbial reduction.
For example, the reduction of (±)-3-methylcyclohexanone by the fungus Glomerella cingulata has been shown to produce cis-3-methylcyclohexanol (B1605476) as the major metabolite. researchgate.net The reduction can be enantioselective, leading to an enrichment of one enantiomer. researchgate.net Similarly, fungi like Rhizopus arrhizus are known for their ability to perform stereoselective reductions of ketones. lookchem.comresearchgate.net The resulting chiral alcohol can then be oxidized to the corresponding carboxylic acid, preserving the stereochemistry at the methyl-bearing carbon. The stereochemical outcome of the microbial reduction is dependent on the specific microorganism and the enzymes it possesses, as well as the structure of the substrate.
| Microorganism | Precursor | Product | Stereochemical Outcome | Reference(s) |
| Glomerella cingulata | (±)-3-Methylcyclohexanone | (-)-cis-3-Methylcyclohexanol | (1S-3R) configuration, 33% ee | researchgate.net |
| Rhizopus arrhizus | Arylalkanones | (S)-Carbinols | Follows Prelog's rule | lookchem.com |
| Rhizopus arrhizus | Substituted ethyl 3-aryl-3-oxopropanoates | (S)-Alcohols | Enantioselective reduction | researchgate.net |
Asymmetric Cycloaddition Reactions
Asymmetric cycloaddition reactions represent a powerful tool for the construction of chiral cyclic scaffolds, including substituted cyclohexanes. These reactions, particularly transition-metal catalyzed versions, allow for the chemo-, regio-, and diastereoselective formation of highly substituted six-membered rings. nih.gov The enantioselectivity is typically induced by the use of chiral ligands that coordinate to a metal catalyst.
For instance, the enantioselective [3+2] cycloaddition of trimethylenemethane with electron-deficient olefins has been developed using novel phosphoramidite (B1245037) ligands, providing access to substituted carbocycles with high levels of enantioselectivity. nih.gov While this specific example builds five-membered rings, the underlying principles are applicable to the synthesis of cyclohexanes via reactions like the [4+2] cycloaddition (Diels-Alder reaction). In an asymmetric Diels-Alder approach, a chiral catalyst, often a Lewis acid complexed with a chiral ligand, activates the dienophile for reaction with a diene, thereby controlling the facial selectivity and the stereochemical outcome of the newly formed stereocenters in the cyclohexane ring.
Similarly, rhodium(I)-catalyzed intramolecular [5+2] cycloadditions have been developed to synthesize bicyclic systems, demonstrating the utility of metal catalysis in constructing complex carbocycles from linear precursors. nih.gov The choice of solvent and temperature can significantly impact the enantiomeric excess (ee) of the product; for example, reactions performed at lower temperatures often result in higher enantioselectivity. nih.gov
Organocatalytic Cascade Reactions for Functionalized Cyclohexanes
Organocatalytic cascade reactions have emerged as a highly efficient and environmentally friendly strategy for rapidly building molecular complexity from simple, achiral starting materials. nih.govnih.gov These reactions can generate highly functionalized cyclohexane rings with multiple stereocenters in a single step with excellent stereocontrol. nih.gov
A common approach involves a Michael-Michael cascade reaction catalyzed by a chiral secondary amine, such as a diphenyl prolinol silyl (B83357) ether. nih.gov In this sequence, the catalyst activates an α,β-unsaturated aldehyde via iminium ion formation, which then undergoes a Michael addition. The resulting intermediate, activated through enamine catalysis, can then participate in a second Michael addition, closing the ring to form a functionalized cyclohexane. nih.gov These reactions are capable of creating up to four stereocenters with high yields and stereoselectivities. nih.gov
The versatility of this method allows for the synthesis of diverse molecular scaffolds by simply modifying reaction conditions like solvent and additives. nih.gov A one-pot procedure involving an enantioselective Michael addition followed by a domino Michael–Knoevenagel-type 1,2-addition sequence can provide access to fully substituted cyclohexanes bearing five contiguous stereocenters in good yields and with excellent stereoselectivities. nih.gov
| Catalyst/Method | Reactants | Product | Stereoselectivity | Yield |
| Diphenyl prolinol silyl ether | Unsaturated β-ketoester + α,β-unsaturated aldehyde | Functionalized cyclohexene | up to 32:1 dr, 99% ee | up to 97% |
| Amino-squaramide catalyst | α,β-Unsaturated ketone + Malononitrile derivative | Functionalized cyclohexane | >30:1 dr, 96-99% ee | 68-86% |
Asymmetric Strecker Synthesis for Amino-Substituted Analogues
The Asymmetric Strecker synthesis is a classic and versatile method for preparing enantiomerically enriched α-amino acids and their analogues. nih.govnih.gov This reaction involves the addition of a cyanide source to an imine, generated from a ketone or aldehyde, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.org The stereoselectivity is controlled by using either a stoichiometric chiral auxiliary or a substoichiometric amount of a chiral catalyst. nih.govwikipedia.org
To synthesize an amino-substituted analogue of 3-methyl-cyclohexanecarboxylic acid, one would start with 3-methylcyclohexanone. The ketone is first condensed with a chiral amine, such as (S)-alpha-phenylethylamine, to form a chiral imine intermediate. wikipedia.org Nucleophilic addition of a cyanide source (e.g., TMSCN or HCN) to this imine proceeds with diastereoselectivity, controlled by the existing stereocenter of the chiral auxiliary. Subsequent hydrolysis of the nitrile group furnishes the corresponding amino acid.
Recent advancements have focused on the development of catalytic asymmetric versions to improve efficiency and reduce waste. nih.gov Chiral catalysts, such as those derived from 1,1′-Bi-2-naphthol (BINOL) or thioureas, can effectively promote the enantioselective hydrocyanation of imines. nih.govwikipedia.org These catalytic methods have been successfully applied on preparative scales for the synthesis of non-proteinogenic amino acids. nih.gov
| Approach | Key Reagent | Starting Material | Product Feature |
| Chiral Auxiliary | (S)-alpha-phenylethylamine | 3-Methylcyclohexanone | Chiral α-amino acid analogue |
| Chiral Catalyst | Thiourea-derived catalyst | Imine of 3-methylcyclohexanone | Enantiomerically enriched α-aminonitrile |
Isomerization and Epimerization Studies
Thermal and Acid-Catalyzed Epimerization
The stereochemical relationship between substituents on a cyclohexane ring can be altered through epimerization, a process that inverts the configuration at one stereocenter. For substituted cyclohexanecarboxylic acids, the stereocenter at C1 (the carbon bearing the carboxyl group) is susceptible to epimerization under thermal or acidic conditions. The cis and trans isomers exist in equilibrium, with the more thermodynamically stable isomer being favored. Generally, the trans isomer, where the bulky substituents are in equatorial positions to minimize steric strain, is the more stable product.
While specific studies on the thermal and acid-catalyzed epimerization of this compound are not detailed in the provided context, the principles are well-established for related systems like 4-alkyl-cyclohexanecarboxylic acids. Heating a mixture of isomers, often in the presence of a catalyst, can drive the equilibrium towards the more stable trans form.
Base-Mediated Isomerization Strategies
Base-mediated epimerization is an effective industrial process for converting a mixture of cis and trans isomers of substituted cyclohexanecarboxylic acids into the more stable trans isomer. google.com This process is particularly efficient when using strong bases like potassium hydroxide (B78521) at elevated temperatures. google.com
For example, a mixture of cis and trans 4-lower alkyl-cyclohexanecarboxylic acid can be efficiently epimerized by heating it with potassium hydroxide at temperatures ranging from 130 °C to 220 °C. google.com This procedure can increase the proportion of the trans isomer to purities as high as 98.4% to 99.8%. google.com The reaction proceeds via the formation of a carboxylate salt, which facilitates the reversible removal of the α-proton at C1, leading to a planar enolate-like intermediate. Reprotonation can occur from either face, but the process ultimately favors the formation of the thermodynamically preferred product where the carboxyl group is equatorial relative to other large substituents.
| Substrate (Isomer Ratio) | Conditions | Product (Isomer Ratio) |
| 4-Methyl-cyclohexanecarboxylic acid (trans 32.2%, cis 67.8%) | 96% KOH, 140-150 °C, 3.5 hrs | trans isomer (95.8% in-situ purity) |
| 4-Isopropyl-cyclohexanecarboxylic acid (trans/cis mixture) | KOH, ethylene (B1197577) glycol, reflux | trans isomer (Equilibrium mixture ~85% trans) |
General Derivatization Reactions in Synthesis
The carboxylic acid functional group in this compound is a versatile handle for a variety of chemical transformations, enabling its incorporation into more complex molecules.
One of the most common derivatizations is the conversion to an acid chloride . This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-methylcyclohexyl carbonyl chloride is a highly reactive intermediate used in the synthesis of esters and amides. chemicalbook.com
Esterification is another fundamental derivatization. This can be accomplished through a Fischer esterification (reaction with an alcohol under acidic catalysis) or by reacting the corresponding acid chloride with an alcohol. For example, 2-diethylaminoethyl esters of cyclohexanecarboxylic acids have been prepared by reacting the acid with 2-chlorotriethylamine hydrochloride. wmich.edu
More advanced methods involve the functionalization of the cyclohexane ring itself. Palladium-catalyzed C(sp³)–H arylation of free carboxylic acids allows for the direct installation of an aryl group onto the cycloalkane scaffold, with the carboxylic acid group acting as a transient directing group. nih.gov This modern technique provides a powerful way to derivatize the carbocyclic core, for instance, installing an aryl group cis to the carboxylic acid. nih.gov
Fischer Esterification Protocols
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. masterorganicchemistry.commasterorganicchemistry.com This reversible reaction's equilibrium can be shifted towards the product side by using an excess of one of the reactants, typically the alcohol, or by removing the water formed during the reaction. organic-chemistry.org
In the context of 3-methyl-cyclohexanecarboxylic acid, this method is employed to produce its corresponding esters, which have applications in various fields. While specific detailed protocols for the cis-isomer are not abundantly available in peer-reviewed literature, general procedures for similar compounds provide a reliable framework. For instance, the esterification of m-toluic acid, a precursor to 3-methyl-cyclohexanecarboxylic acid, is well-documented.
A general approach involves refluxing the carboxylic acid with a large excess of the desired alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction progress is monitored, and upon completion, the excess alcohol is removed, and the crude ester is purified.
Table 1: Representative Fischer Esterification of a Related Carboxylic Acid
| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Temperature | Product | Yield |
| m-Toluic Acid | Methanol | H₂SO₄ | Not Specified | Reflux | Methyl m-toluate | Not Specified |
This table is based on a general procedure and is illustrative of the conditions that can be applied to the esterification of 3-methyl-cyclohexanecarboxylic acid.
The synthesis of various esters of 3-methylcyclohexane carboxylic acid has been reported, highlighting the utility of this approach. For example, the preparation of methyl 3-methylcyclohexane carboxylate has been achieved through the hydrogenation of meta methyl toluate, followed by esterification. The reaction of 3-methylcyclohexanecarboxylic acid with different alcohols in the presence of an acid catalyst would yield the corresponding esters.
Acyl Halide Formation from Carboxylic Acids
The conversion of carboxylic acids to acyl halides, most commonly acyl chlorides, is a pivotal transformation in organic synthesis. Acyl halides are highly reactive intermediates that can be readily converted into a variety of other functional groups, including esters, amides, and anhydrides. masterorganicchemistry.com Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl), which simplifies product purification. masterorganicchemistry.comlibretexts.org
The reaction of this compound with thionyl chloride would yield cis-3-methylcyclohexanecarbonyl chloride. This reaction is typically carried out by heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent or neat. orgsyn.org
A general laboratory procedure involves charging a reaction flask with the carboxylic acid and adding thionyl chloride. The mixture is then heated to reflux until the reaction is complete, which is often indicated by the cessation of gas evolution. orgsyn.org Excess thionyl chloride is subsequently removed by distillation or under reduced pressure to afford the crude acyl chloride.
Table 2: General Protocol for Acyl Chloride Formation
| Reactant | Reagent | Conditions | Product |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Reflux | Acyl Chloride |
This table represents a generalized protocol for the conversion of carboxylic acids to acyl chlorides.
The synthesis of cis-3-methylcyclohexanecarboxylic acid itself is often achieved through the catalytic hydrogenation of m-toluic acid using a platinum oxide catalyst. wmich.edu This stereoselective reduction preferentially forms the cis isomer. The subsequent conversion of this cis-acid to its acyl chloride provides a versatile intermediate for further synthetic manipulations. wmich.edu
Chemical Reactivity and Mechanistic Investigations of Cis 3 Methyl Cyclohexanecarboxylic Acid
Carboxylic Acid Functional Group Transformations
The reactivity of cis-3-Methyl-cyclohexanecarboxylic acid is primarily centered around its carboxyl group, which is a versatile precursor for a variety of other functional groups through nucleophilic acyl substitution. libretexts.org
The conversion of this compound to its corresponding esters is most commonly achieved through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgyoutube.com
The mechanism proceeds via a nucleophilic acyl substitution pathway:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack: The alcohol, acting as a weak nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orglibretexts.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.com
Deprotonation: The protonated ester is deprotonated by a weak base (like the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Fischer esterification is a reversible process, and the reaction typically reaches an equilibrium that may not strongly favor the products. libretexts.org To achieve high yields of the ester, the equilibrium must be shifted to the product side. This is accomplished by applying Le Châtelier's principle, either by using a large excess of the alcohol reactant or by removing water from the reaction mixture as it forms, often through azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com
| Condition | Effect on Equilibrium Position | Typical Yield |
|---|---|---|
| Equimolar Reactants | No significant shift | ~65% |
| 10-fold Excess of Alcohol | Shifts towards products | >95% |
| Removal of Water | Shifts towards products | >95% |
Amidation: The direct reaction of this compound with an amine to form an amide is generally inefficient. This is because the carboxylic acid is acidic and the amine is basic, leading to a rapid acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt, which resists further transformation upon heating. chemistry.coach To overcome this, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is typically achieved in one of two ways:
Conversion to an Acid Chloride: The carboxylic acid is first converted to cis-3-Methyl-cyclohexanecarbonyl chloride (discussed in 3.1.4). This highly reactive acid chloride then readily reacts with an amine to form the corresponding amide. uomustansiriyah.edu.iqkhanacademy.org Two equivalents of the amine are often required: one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct. chemistry.coach
Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid. The acid adds to the C=N double bond of DCC, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, yielding the amide and dicyclohexylurea as a byproduct. libretexts.orgchemistry.coach
Anhydride Formation: Symmetrical or unsymmetrical anhydrides can be synthesized from this compound. A common laboratory method involves the reaction of its more reactive derivative, cis-3-Methyl-cyclohexanecarbonyl chloride, with a carboxylate salt (such as sodium cis-3-methyl-cyclohexanecarboxylate). uomustansiriyah.edu.iqmasterorganicchemistry.com The carboxylate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion to form the acid anhydride. chemistry.coachharvard.edu
The formation of a lactone (a cyclic ester) from this compound requires the presence of a hydroxyl (-OH) group elsewhere in the molecule that can act as an intramolecular nucleophile. masterorganicchemistry.com While the parent compound does not possess this feature, a suitably functionalized derivative, such as a γ-hydroxy acid or δ-hydroxy acid, can undergo intramolecular cyclization. youtube.comyoutube.com This reaction is essentially an intramolecular Fischer esterification, typically catalyzed by an acid. masterorganicchemistry.comyoutube.com The formation of five- and six-membered lactone rings is generally the most thermodynamically favorable and kinetically rapid. masterorganicchemistry.com For example, a derivative of this compound with a hydroxyl group at the δ-position could cyclize to form the corresponding δ-lactone.
Alternative methods, such as manganese(III) acetate-mediated oxidative free-radical cyclization, can also be employed to convert certain unsaturated carboxylic acids into γ-lactones. thieme-connect.de
Carboxylic acids are frequently converted into acid chlorides, which are highly reactive and serve as valuable intermediates in organic synthesis. This compound can be converted to cis-3-Methyl-cyclohexanecarbonyl chloride by treatment with thionyl chloride (SOCl₂). libretexts.org The reaction proceeds through a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. libretexts.org The mechanism involves the initial formation of a reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the final acid chloride product, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.org Other reagents like oxalyl chloride can also be used for this transformation. smolecule.com
| Reagent | Formula | Byproducts | Key Advantage |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts are easily removed. |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gaseous byproducts; reaction can often be run under milder conditions. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective, but byproduct removal can be more complex. |
Stereochemical Influence on Reaction Pathways
In the context of nucleophilic acyl substitution reactions involving this compound, the stereochemistry of the cyclohexane (B81311) ring plays a crucial role. The key stereocenters are at carbon 1 (bearing the carboxyl group) and carbon 3 (bearing the methyl group). The cis configuration indicates that these two substituents are on the same face of the ring.
The mechanism of nucleophilic acyl substitution involves the attack of a nucleophile on the planar, sp²-hybridized carbonyl carbon, leading to a transient sp³-hybridized tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The subsequent elimination of the leaving group restores the sp² hybridization of the carbonyl carbon. libretexts.org
Crucially, this entire process occurs at the carboxylic acid functional group and does not directly involve the bonds to the stereocenters on the cyclohexane ring. Therefore, the reaction proceeds with retention of configuration at both C1 and C3. The cis relationship between the methyl group and the newly formed functional group (ester, amide, etc.) is maintained throughout the transformation. While the stereochemistry of the ring does not change, the bulky nature of the cis-3-methylcyclohexyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially affecting the rate of reaction compared to less substituted or linear analogues.
Diastereoselective Control in Synthetic Reactions
The stereochemistry of this compound serves as a powerful tool for directing the stereochemical outcome of subsequent chemical transformations. The pre-existing cis relationship between the methyl and carboxylic acid groups locks the cyclohexane ring into a preferred conformation, which in turn creates a sterically differentiated environment. This inherent chirality and conformational bias enable the molecule to exert diastereoselective control, meaning it favors the formation of one diastereomer over another when a new stereocenter is created.
This control arises because reagents will preferentially approach a reactive center from the less sterically hindered face of the molecule. The dominant chair conformation places both the methyl and carboxylic acid groups in equatorial positions to minimize steric strain. This arrangement leaves the axial faces of the ring more or less exposed, but the presence and orientation of the equatorial substituents can still influence the trajectory of an incoming reagent, particularly in reactions involving the formation of intermediates such as enolates.
For instance, if the carboxylic acid were converted to an ester and deprotonated at the α-position (C2) to form an enolate, the planar enolate would be flanked by the rest of the cyclohexane ring. An incoming electrophile would face greater steric hindrance from one side of the ring due to the spatial disposition of the C3-methyl group. This would lead to a preferential attack from the opposite, less hindered face, resulting in a high diastereomeric ratio (d.r.) for the product.
While specific studies on this compound are not prevalent, research on closely related systems demonstrates this principle. For example, the deprotonation and subsequent alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid have been shown to be completely stereoselective. rsc.org In this analogous system, the existing stereocenter dictates the facial approach of the electrophile, leading to the formation of a single diastereomer. rsc.org This highlights how a substituent on a six-membered ring can effectively control the stereochemistry of reactions at adjacent centers.
The table below illustrates hypothetical outcomes for a diastereoselective reaction, such as the alkylation of an enolate derived from an ester of this compound, based on the principles of steric approach control.
| Reactant | Electrophile (E+) | Major Diastereomer Formed | Minor Diastereomer Formed | Expected Diastereomeric Ratio (d.r.) | Controlling Factor |
|---|---|---|---|---|---|
| Enolate of cis-3-Methyl-cyclohexanecarboxylate | CH₃I | (1R,2R,3S)-2,3-Dimethylcyclohexane-1-carboxylate | (1R,2S,3S)-2,3-Dimethylcyclohexane-1-carboxylate | >10:1 | Steric hindrance from the C3-methyl group directing attack to the opposite face. |
| Enolate of cis-3-Methyl-cyclohexanecarboxylate | PhCH₂Br | (1R,2R,3S)-2-Benzyl-3-methylcyclohexane-1-carboxylate | (1R,2S,3S)-2-Benzyl-3-methylcyclohexane-1-carboxylate | >15:1 | Increased steric bulk of the electrophile enhances facial selectivity. |
Intramolecular Interactions and Their Impact on Reactivity
The chemical reactivity of this compound is profoundly influenced by intramolecular interactions, which are dictated by the molecule's conformational preferences. As a cis-1,3-disubstituted cyclohexane, the molecule can exist in two primary chair conformations that are in equilibrium through a process of ring-flipping: a diequatorial (e,e) conformer and a diaxial (a,a) conformer. libretexts.orglibretexts.org
The relative stability of these two conformers is determined by the steric strain associated with the substituents. libretexts.org Axial substituents experience destabilizing steric interactions with the other two axial hydrogens on the same side of the ring (C3 and C5 relative to C1), a phenomenon known as 1,3-diaxial interaction. libretexts.orgpressbooks.pub
Diequatorial (e,e) Conformer : In this conformation, both the methyl group and the carboxylic acid group occupy positions pointing away from the ring's center. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving these substituents. youtube.com
Diaxial (a,a) Conformer : When the ring flips, both substituents are forced into axial positions. This conformer is highly unstable due to severe steric repulsion. The axial methyl group clashes with the axial hydrogens at C1 and C5, and the axial carboxylic acid group clashes with the axial hydrogen at C5 and the axial methyl group at C3. youtube.com
Because of the significant steric strain in the diaxial form, the conformational equilibrium lies overwhelmingly in favor of the diequatorial conformer. libretexts.orglibretexts.org While intramolecular hydrogen bonding can sometimes stabilize axial conformers in related 1,3-disubstituted cyclohexanes, the severe steric repulsion in the diaxial form of this molecule makes such stabilization negligible. nih.gov
This strong conformational preference has a direct impact on the molecule's reactivity. Reactions involving the carboxylic acid group, such as esterification or conversion to an acid chloride, occur from a ground state where the functional group is predominantly in a sterically unhindered equatorial position. This accessibility generally leads to reaction rates comparable to those of acyclic or unhindered carboxylic acids. In contrast, if the carboxylic acid were forced into an axial position, its reactivity would be significantly reduced due to steric hindrance impeding the approach of reagents to the carbonyl carbon. spcmc.ac.in
Conversely, reactions that relieve steric strain can be accelerated. For example, if the carboxylic acid group were in an axial position, a reaction that removes it (like decarboxylation) or changes its hybridization from sp³ to sp² could proceed faster than the corresponding reaction on an equatorial group because it would alleviate the unfavorable 1,3-diaxial interactions in the ground state. slideshare.net
The following table summarizes the key intramolecular interactions and their energetic consequences for the two chair conformers of this compound.
| Conformer | Substituent Positions | Key Intramolecular Interactions | Relative Energy (kcal/mol) | Population at Equilibrium | Impact on Reactivity of -COOH Group |
|---|---|---|---|---|---|
| Diequatorial | C1-COOH (eq), C3-CH₃ (eq) | Minimal steric interactions. | 0 (Reference) | >99% | Sterically accessible; exhibits normal reactivity. |
| Diaxial | C1-COOH (ax), C3-CH₃ (ax) | - 1,3-diaxial: COOH ↔ H(C5)
| High (> 5) | <1% | Sterically hindered; significantly reduced reactivity. |
Stereochemical and Conformational Analysis of Cis 3 Methyl Cyclohexanecarboxylic Acid
Configurational Assignment Methodologies
The precise spatial arrangement of atoms in cis-3-Methyl-cyclohexanecarboxylic acid is determined using various spectroscopic techniques. These methods provide detailed information on both the relative and absolute configuration of the substituents on the cyclohexane (B81311) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for establishing the stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR provide data to confirm the cis relationship between the methyl and carboxylic acid groups.
In ¹H NMR, the chemical shifts and coupling constants (J values) of the protons on the cyclohexane ring are particularly informative. The protons attached to the carbons bearing the methyl and carboxylic acid groups (C1 and C3) would give characteristic signals. The width and multiplicity of the signal for the proton at C1 (adjacent to the carboxyl group) can suggest its axial or equatorial orientation, which in turn helps to deduce the conformation of the ring and the relative stereochemistry of the substituents.
¹³C NMR spectroscopy provides information on the chemical environment of each carbon atom. The chemical shifts of the carbons in the cyclohexane ring are influenced by the orientation of the substituents. For instance, an axial substituent will typically shield the carbons at the γ-position (C3 and C5 relative to the substituent at C1), causing them to resonate at a higher field (lower ppm value) compared to when the substituent is equatorial. While specific experimental data for this compound is not widely published, typical chemical shift ranges for substituted cyclohexanes can be used for theoretical assignment.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 175-185 |
| C1 (CH-COOH) | 40-50 |
| C2 | 25-35 |
| C3 (CH-CH₃) | 30-40 |
| C4 | 20-30 |
| C5 | 25-35 |
| C6 | 20-30 |
| CH₃ | 15-25 |
Note: These are estimated values based on typical ranges for similar structures.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and torsional angles. This technique would definitively confirm the cis configuration of the methyl and carboxylic acid groups on the cyclohexane ring.
Although a specific crystal structure for this compound is not publicly available, the methodology would involve crystallizing the compound and exposing the crystal to X-ray beams. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. This would reveal the preferred chair conformation in the solid state and the precise arrangement of the substituents. For related cis-substituted cyclohexanes, crystal structures often show the cyclohexane ring in a chair conformation with substituents in positions that minimize steric strain.
Infrared Spectroscopy for Structural Characterization
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In this compound, the most characteristic absorption bands would be from the carboxylic acid group.
The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. The C=O (carbonyl) stretch gives a strong, sharp absorption peak, typically in the range of 1725-1700 cm⁻¹. The C-O stretch is usually observed between 1320 and 1210 cm⁻¹. The presence of these characteristic bands would confirm the carboxylic acid functionality. The vibrations associated with the cyclohexane ring and the methyl group (C-H stretches and bends) would also be present but are generally less specific for detailed stereochemical analysis.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carbonyl | C=O Stretch | 1725 - 1700 (strong, sharp) |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 |
Mass Spectrometry for Molecular Identification and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 142.20 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 142.
The fragmentation of carboxylic acids in the mass spectrometer often involves characteristic losses. Common fragmentation pathways for cycloalkanecarboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or the loss of water (H₂O, 18 Da) from the molecular ion. Alpha-cleavage next to the carbonyl group is also a common fragmentation route. The fragmentation pattern would provide clues about the structure of the molecule, although it is generally not used for the determination of stereochemistry.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z Value | Description |
|---|---|---|
| [C₈H₁₄O₂]⁺ | 142 | Molecular Ion (M⁺) |
| [M - H₂O]⁺ | 124 | Loss of water |
Conformational Preferences and Dynamics
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, leading to different conformational isomers.
Axial-Equatorial Conformational Equilibria
For a substituted cyclohexane, the chair conformation can undergo a "ring flip," which interconverts axial and equatorial positions. In cis-1,3-disubstituted cyclohexanes like this compound, one substituent is in an axial position and the other is in an equatorial position in one chair conformation. Upon ring-flipping, both substituents change their orientation.
The relative stability of the two chair conformers depends on the steric strain, particularly the 1,3-diaxial interactions. A substituent in the axial position experiences steric repulsion from the other two axial hydrogens on the same side of the ring. Larger groups experience greater steric strain in the axial position.
In the case of this compound, there is an equilibrium between two chair conformers: one with an axial methyl group and an equatorial carboxylic acid group, and the other with an equatorial methyl group and an axial carboxylic acid group. The equilibrium will favor the conformer that places the sterically bulkier group in the equatorial position to minimize 1,3-diaxial interactions. The carboxylic acid group is generally considered to be sterically more demanding than a methyl group. Therefore, the conformer with the equatorial carboxylic acid group and axial methyl group is expected to be more stable and thus more populated at equilibrium.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Solvent Effects on Molecular Conformation
The molecular conformation of this compound is significantly influenced by the surrounding solvent environment. The polarity of the solvent can alter the equilibrium between different chair conformations of the cyclohexane ring, namely the diequatorial and diaxial forms. Generally, carboxylic acid groups on a cyclohexane ring are more stable in an equatorial position. However, the choice of solvent can shift this preference.
In non-polar (alkane) solvents, intramolecular forces tend to dominate, whereas in polar, protic solvents like alcohols, intermolecular interactions with the solvent molecules become more significant. Studies on analogous substituted cyclohexanes, such as 1,3,5-hexatriene, have shown that conformational relaxation dynamics are much faster in alcohol solvents compared to alkane solvents. researchgate.net For this compound, a polar solvent can stabilize the conformer where the polar carboxylic acid group is more exposed and accessible for solvation. Conversely, in a non-polar solvent, the molecule may adopt a conformation that minimizes the exposure of the polar group, potentially favoring a structure stabilized by intramolecular interactions. Research on similar dicarboxylic acids has demonstrated that strong diequatorial preferences are observed in solvents like water and DMSO. researchgate.net This suggests that in polar environments, this compound likely favors a conformation where both the methyl and carboxylic acid groups occupy equatorial positions to minimize steric hindrance and maximize solvation of the carboxyl group.
Role of Intramolecular Hydrogen Bonding in Conformation
Intramolecular hydrogen bonding is a critical factor in stabilizing specific conformations of this compound. The cis arrangement places the carboxylic acid group and the methyl group on the same face of the cyclohexane ring. While the methyl group itself cannot form a hydrogen bond, the spatial proximity of the carboxylic acid's hydroxyl group to the ring system can influence conformational stability.
In molecules with proximal functional groups, intramolecular hydrogen bonds can lock the molecule into a less flexible structure. For carboxylic acids, this often occurs in apolar environments where intermolecular hydrogen bonding with the solvent is not possible. nih.gov This internal bonding can favor a specific chair or even a boat conformation that might otherwise be energetically unfavorable. researchgate.net For instance, studies on dicarboxylic acids show that intramolecular hydrogen bonding is encouraged by the alignment of proximal carboxylic acid groups. quora.com In the case of this compound, the diequatorial conformer would place the substituents too far apart for direct interaction. However, a diaxial conformation, or a twist-boat conformation, could bring the carboxylic acid group into a position where it can interact with the electron cloud of the axial hydrogens on the ring, creating a stabilizing effect. The formation of a strong intramolecular hydrogen bond can significantly increase the population of a conformer that supports it. nih.gov
Isomeric Purity and Separation Techniques
Ensuring the isomeric purity of this compound is essential, necessitating effective analytical and preparative separation techniques to distinguish it from its trans isomer. The different spatial arrangements of the functional groups in cis and trans isomers lead to distinct physical and chemical properties that can be exploited for their separation.
Several methods have been successfully applied to analyze and separate mixtures of isomeric methylcyclohexanecarboxylic acids. wmich.edu
Analytical Techniques for Purity Assessment:
Quantitative Infrared (IR) Analysis: The vibrational frequencies of chemical bonds are sensitive to the local steric environment. The distinct stereochemistry of the cis and trans isomers results in unique IR absorption spectra that can be used for quantitative analysis of mixtures. wmich.edu
Nuclear Magnetic Resonance (NMR) Analysis: NMR spectroscopy is a powerful tool for determining the stereochemistry of cyclohexane derivatives. The coupling constants of protons on the ring are indicative of their dihedral angles, allowing for clear differentiation between axial and equatorial substituents and thus between the cis and trans isomers.
Refractive Index Measurement: For derivatives like the methyl esters of the isomeric acids, the refractive index can serve as a physical constant for determining the composition of a mixture. wmich.edu
Separation Techniques: Fractionation of cis and trans isomers can be achieved through various chromatographic and crystallization methods.
| Separation Technique | Principle | Application Notes |
| Silicic Acid Column Chromatography | Differential adsorption of isomers onto a stationary phase. | Has been used effectively for the fractionation of isomeric mixtures of methylcyclohexanecarboxylic acids, with composition determined by titration of the collected fractions. wmich.edu |
| Fractional Crystallization | Differences in the solubility and crystal lattice energies of the isomers or their derivatives. | A common method involves converting the acid mixture to derivatives, such as dihydrochlorides, which may exhibit greater solubility differences, allowing one isomer to be crystallized selectively from a suitable solvent like ethanol. google.com |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Effective for volatile isomers, where a non-polar or slightly polar column can be used to resolve the cis and trans forms. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Utilizes a high-pressure system to pass a solvent through a column packed with adsorbent material, separating components based on their affinity for the stationary phase. | A specialized column, such as C18 or silica, with an optimized solvent gradient can achieve high-resolution separation of geometric isomers. researchgate.net |
These techniques, often used in combination, allow for the isolation of this compound with a high degree of isomeric purity.
Computational and Theoretical Studies on Cis 3 Methyl Cyclohexanecarboxylic Acid
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental in predicting the molecular properties of cis-3-Methyl-cyclohexanecarboxylic acid from first principles. These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy.
Density Functional Theory (DFT) is a powerful quantum mechanical method that is widely used for its favorable balance between accuracy and computational cost. It is particularly effective for optimizing molecular geometries and calculating thermodynamic properties.
For this compound, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground-state geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results. A computational study on the inversion-topomerization pathways in similarly substituted cyclohexanes, such as 1,3-dimethylcyclohexane (B1346967), utilized the B3LYP/6-311++G(d,p) level of theory for full geometry optimizations. researchgate.net
Once the optimized geometry is obtained, frequency calculations are typically performed to confirm that the structure corresponds to a true energy minimum and to compute various thermodynamic properties. The Gibbs free energy, a key indicator of molecular stability and reactivity, can be calculated from these frequencies. The free energy difference between different conformers or isomers provides insight into their relative populations at equilibrium.
Table 1: Illustrative DFT-Calculated Properties for a Conformer of this compound (Note: This data is hypothetical and for illustrative purposes only, as specific literature values are not available.)
| Property | Calculated Value |
| Method | B3LYP/6-31G* |
| Electronic Energy | -445.8 Hartree |
| Enthalpy | -445.6 Hartree |
| Gibbs Free Energy | -446.0 Hartree |
| Dipole Moment | 2.1 Debye |
Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing molecules. For this compound, DFT can be used to simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the vibrational modes of the molecule and can be used to predict its IR spectrum. A comparison of the computed spectrum with an experimental one can aid in the structural elucidation of the compound. DFT studies on other carboxylic acid derivatives have successfully predicted vibrational spectra to compare with experimental FT-IR data. mdpi.com
NMR chemical shifts can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. These theoretical chemical shifts can then be compared to experimental data to confirm the structure and stereochemistry of this compound.
Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Spectroscopic Data | Predicted Values |
| Key IR Frequencies (cm⁻¹) | ~1710 (C=O stretch), ~2950 (C-H stretch), ~3300-2500 (O-H stretch) |
| ¹³C NMR Chemical Shifts (ppm) | ~180 (COOH), ~40-20 (cyclohexane carbons), ~20 (CH₃) |
| ¹H NMR Chemical Shifts (ppm) | ~12 (COOH), ~2.5-1.0 (cyclohexane and methyl protons) |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational flexibility of molecules.
Due to the flexibility of the cyclohexane (B81311) ring, this compound can exist in multiple conformations. The cyclohexane ring can adopt chair, boat, and twist-boat conformations, with the chair form generally being the most stable. libretexts.org For a substituted cyclohexane, the substituents can be in either axial or equatorial positions. pressbooks.pub
Computational methods can be used to explore the conformational landscape of this compound to identify the most stable conformers and the energy barriers between them. A systematic conformational search can be performed using molecular mechanics force fields, followed by higher-level DFT calculations to refine the energies of the most stable conformers. A computational study of 1,3-dimethylcyclohexane explored its potential energy surface to identify all distinguishable molecular structures. researchgate.net For this compound, the relative stability of conformers with the methyl and carboxylic acid groups in different axial and equatorial arrangements would be of particular interest.
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as esterification or decarboxylation, computational methods can be used to map out the entire reaction pathway.
By calculating the energies of reactants, products, transition states, and intermediates, a detailed understanding of the reaction mechanism can be obtained. This includes identifying the rate-determining step and understanding the factors that influence the reaction rate and selectivity. For instance, computational studies can elucidate the role of catalysts and solvents in a given reaction.
Structure-Property Relationship Predictions
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. youtube.com These models are widely used in drug discovery and materials science to predict the properties of new compounds without the need for experimental measurements.
For this compound, a QSPR model could be developed to predict properties such as its solubility, lipophilicity (logP), or acidity (pKa). The first step in developing a QSPR model is to calculate a set of molecular descriptors that encode information about the chemical structure. These descriptors can include constitutional, topological, geometrical, and electronic parameters.
Once the descriptors have been calculated for a set of molecules with known properties, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that relates the descriptors to the property of interest. Such models have been developed for various carboxylic acid derivatives to predict their biological activities. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Role as Chiral Building Blocks and Precursors
The inherent chirality and defined three-dimensional structure of cis-3-Methyl-cyclohexanecarboxylic acid make it a significant chiral building block in asymmetric synthesis. Chiral building blocks are essential starting materials for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry where the specific stereoisomer of a drug is often responsible for its therapeutic activity.
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genome for protein assembly. wikipedia.org These compounds are of immense interest in medicinal chemistry for their role in creating peptide-based drugs with improved stability, conformational constraint, and biological activity. nih.gov The synthesis of novel NPAAs can be achieved through various methods, including the modification of existing amino acid side chains or the introduction of functional groups to aliphatic amines. nih.govmdpi.com
The this compound structure represents a valuable scaffold for the synthesis of novel NPAAs. The cyclohexane (B81311) ring can serve as a rigid and sterically defined side chain, which, when incorporated into a peptide, can enforce specific secondary structures or influence binding affinity to biological targets. The synthesis would involve the strategic introduction of an amino group onto the cyclohexane framework, transforming the carboxylic acid into a unique amino acid derivative with a defined stereochemistry that is not found in nature.
Bicyclic systems are molecular structures containing two fused or bridged rings. They are prevalent in a wide range of biologically active natural products and pharmaceutical agents. ontosight.ai The synthesis of these complex architectures often relies on starting materials that possess a pre-formed ring and functional groups that can facilitate the formation of the second ring.
This compound is a suitable precursor for the synthesis of various bicyclic systems. The existing cyclohexane ring provides a rigid foundation, while the carboxylic acid and methyl group can be used as synthetic handles to initiate intramolecular cyclization reactions. For example, the carboxylic acid can be converted into other functional groups that can react with another part of the molecule to close a second ring, leading to the formation of bicyclo[X.Y.Z]alkane derivatives. This approach allows for the controlled construction of complex, three-dimensional molecules from a relatively simple monocyclic starting material.
The ability to selectively introduce functional groups at specific positions on a cyclohexane ring is a central challenge in organic synthesis. This compound can act as a scaffold, where the carboxylic acid group directs the introduction of new substituents to other positions on the ring.
Recent advances in C-H functionalization have demonstrated that a carboxylic acid group can act as a transient directing group in palladium-catalyzed reactions. nih.gov This methodology enables the arylation of transannular γ-methylene C-H bonds, which are typically unreactive. nih.gov In the context of this compound, the carboxyl group can direct a catalyst to activate a C-H bond on the opposite side of the ring, allowing for the precise installation of aryl groups. This transforms a simple substituted cyclohexane into a highly functionalized molecule with a defined stereochemical relationship between the substituents, opening pathways to novel and complex molecular architectures. nih.gov
Analytical Applications in Environmental Monitoring
Beyond its role in synthesis, this compound has important applications in environmental chemistry, particularly in the study of complex industrial pollutants.
Naphthenic acids (NAs) are a complex mixture of alkyl-substituted acyclic and alicyclic carboxylic acids found naturally in crude oil. researchgate.net These compounds are released into the environment through oil extraction and processing activities, posing a significant environmental concern due to their toxicity to aquatic organisms. The general formula for naphthenic acids is CnH2n+ZO2, where Z is a non-positive integer indicating the number of rings. researchgate.net
Due to the immense complexity of NA mixtures found in environmental samples, their complete characterization is analytically challenging. Therefore, individual, well-defined compounds are used as model compounds or standards to study their environmental fate, toxicity, and degradation pathways. This compound is an ideal model compound as it represents a common structural class within the broader family of naphthenic acids—the monocyclic saturated carboxylic acids. Studying its behavior provides valuable insights into the environmental impact of this significant class of pollutants.
The accurate detection and quantification of this compound in environmental or synthetic samples rely on advanced analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is a primary method for its analysis. For GC analysis, the carboxylic acid is often converted to its more volatile methyl ester derivative. nist.govresearchgate.net The GC separates the compound from other components in a mixture, and the MS provides identification based on its unique mass spectrum and fragmentation pattern. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is also a critical tool, particularly for distinguishing between cis and trans isomers. 1H and 13C NMR provide detailed information about the molecular structure, and the specific chemical shifts and coupling constants of the ring protons can be used to definitively assign the relative stereochemistry of the methyl and carboxylic acid groups. Other techniques such as Fourier-transform infrared spectroscopy (FTIR) are also employed to identify the characteristic vibrations of the functional groups present in the molecule. mdpi.com
Interactive Data Table: Applications Overview
| Field | Application Area | Specific Role of this compound |
| Organic Synthesis | Chiral Building Blocks | Starting material for enantioselective synthesis. |
| Medicinal Chemistry | Non-Proteinogenic Amino Acids | Scaffold for novel amino acids with rigid cyclohexane side chains. |
| Natural Product Synthesis | Bicyclic Systems | Precursor for constructing complex bicyclic frameworks via intramolecular reactions. |
| Advanced Synthesis | Functionalized Cyclohexanes | Directing scaffold for regioselective C-H functionalization. |
| Environmental Science | Naphthenic Acid Analysis | Model compound for studying the environmental fate and toxicity of oil pollutants. |
| Analytical Chemistry | Chromatographic Analysis | Analyte for method development in GC-MS and NMR for isomer differentiation. |
Research Findings on this compound Derivatives in Liquid Crystal Applications Remain Undocumented
A comprehensive review of scientific literature and chemical databases has revealed a notable absence of published research detailing the application of this compound and its derivatives in the field of liquid crystal technology. Despite the known importance of various cyclohexanecarboxylic acid derivatives in the development of liquid crystal materials, this specific stereoisomer does not appear in documented research concerning advanced organic synthesis for liquid crystals or in materials science studies related to this area.
Liquid crystal technology relies on molecules with specific structural and electronic properties that allow them to exhibit mesophases, states of matter intermediate between conventional liquids and solid crystals. The molecular geometry, polarity, and polarizability of a compound are critical factors that determine its potential for liquid crystal applications. Typically, molecules used in liquid crystals possess a rigid core and flexible terminal groups. While the cyclohexyl ring is a common component in the rigid core of many liquid crystal molecules, providing desirable properties such as low viscosity and high clearing points, the specific influence of a cis-3-methyl substitution pattern on the mesomorphic behavior has not been reported.
Research in the field has extensively explored other derivatives, including various alkyl-substituted cyclohexanecarboxylic acids. For instance, studies have investigated the synthesis and properties of liquid crystals containing moieties such as 4-alkylcyclohexanecarboxylic acids. However, the scientific record remains silent on the synthesis, characterization, and potential utility of derivatives of this compound within liquid crystal research.
Consequently, due to the lack of available data, a detailed analysis of research findings, including data tables on the mesomorphic and electro-optical properties of its derivatives, cannot be provided. The scientific community has not, to date, published any work that would form the basis for such a discussion. Therefore, the role and potential of this compound in advanced organic synthesis and materials science, specifically within the domain of liquid crystal research, remains an unexplored area.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Stereoselective Syntheses
The synthesis of specific stereoisomers of substituted cyclohexanes is a pivotal challenge in organic chemistry. For cis-3-Methyl-cyclohexanecarboxylic acid, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.
A primary method for producing cyclohexanecarboxylic acids involves the catalytic hydrogenation of the corresponding substituted benzoic acids. google.com However, controlling the stereoselectivity to favor the cis isomer over the trans isomer during this process remains a significant challenge that warrants further investigation. Research could explore novel catalyst systems, potentially involving rhodium or ruthenium, under basic conditions to improve the cis:trans ratio directly from the hydrogenation step. google.comgoogle.com
Furthermore, the principles of green chemistry are expected to drive innovation. This includes the use of catalysts that operate under milder conditions, the replacement of traditional organic solvents with aqueous or bio-based alternatives, and the use of starting materials derived from renewable resources. rsc.orgproquest.com For instance, methodologies for synthesizing cyclohexyl compounds from sugar-derived acids could be adapted, presenting a sustainable pathway. rsc.org The development of one-pot syntheses, which reduce waste and improve efficiency by minimizing intermediate purification steps, represents another promising direction. google.com
Table 1: Potential Stereoselective Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Asymmetric Hydrogenation | High potential for stereocontrol. | Development of a catalyst specific to 3-methylbenzoic acid for cis-isomer formation. |
| Diels-Alder Cycloaddition | Excellent control over stereochemistry. | Identifying suitable diene/dienophile pairs and catalysts for sustainable conditions. |
| Biocatalytic Routes | High specificity, environmentally friendly. | Engineering enzymes for the specific reduction or transformation required. |
| C-H Functionalization | Direct modification of simpler precursors. | Achieving regioselectivity and stereoselectivity at the desired positions. |
Advanced Spectroscopic and Structural Characterization at High Resolution
While standard analytical data for 3-Methyl-cyclohexanecarboxylic acid exists, a comprehensive, high-resolution characterization of the pure cis isomer is an essential area for future work. nih.govnist.govnih.gov This involves moving beyond routine analysis to employ advanced spectroscopic techniques that can unequivocally confirm the compound's three-dimensional structure and subtle electronic features.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. While basic ¹H and ¹³C NMR spectra can suggest the structure, advanced 2D NMR experiments are required for definitive proof.
COSY (Correlation Spectroscopy) would confirm the proton-proton connectivities within the cyclohexane (B81311) ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular skeleton. utsunomiya-u.ac.jp
NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for confirming the cis stereochemistry. This experiment detects protons that are close in space, and a strong NOE correlation between the proton at C1 (adjacent to the carboxyl group) and the protons of the C3-methyl group would provide definitive evidence for their cis relationship. sapub.org
In addition to NMR, high-resolution mass spectrometry (HRMS) can confirm the exact molecular formula. mdpi.com Fourier-transform infrared (FTIR) spectroscopy provides detailed information about the vibrational modes of the functional groups. nih.gov Should a crystalline sample be prepared, single-crystal X-ray diffraction would offer the ultimate structural confirmation, providing precise bond lengths, bond angles, and the conformation of the cyclohexane ring in the solid state.
Table 2: Key Spectroscopic Data for Structural Elucidation
| Technique | Purpose | Expected Information for this compound |
| ¹H NMR | Shows proton environments. | Distinct signals for axial and equatorial protons on the ring; doublet for the methyl group. |
| ¹³C NMR | Shows carbon environments. | Unique signals for each of the 8 carbon atoms, including the carboxyl and methyl groups. multiscreensite.com |
| 2D NOESY | Determines spatial proximity of nuclei. | Key cross-peak between C1-H and C3-methyl protons, confirming cis configuration. |
| FTIR | Identifies functional groups. | Characteristic C=O stretch for the carboxylic acid (~1700 cm⁻¹), broad O-H stretch. |
| HRMS | Determines exact mass and formula. | Precise mass measurement to confirm the molecular formula C₈H₁₄O₂. nist.gov |
Exploration of Novel Chemical Transformations and Derivatization Routes
Future research into this compound should also focus on its use as a scaffold for creating new molecules through novel chemical transformations and derivatization.
Standard derivatization of the carboxylic acid group—such as conversion to esters, amides, or alcohols via reduction—provides a baseline for creating a library of related compounds. google.com However, more advanced and innovative transformations could unlock new chemical space. A particularly promising area is the use of the carboxylic acid as a directing group in C–H functionalization reactions. nih.gov This strategy allows for the selective activation and modification of otherwise unreactive C–H bonds at other positions on the cyclohexane ring. For example, palladium-catalyzed transannular C–H arylation could potentially be used to install an aryl group at the C5 position, creating complex and valuable molecular architectures in a single step. nih.gov
Exploring these transformations could lead to the synthesis of novel derivatives with unique properties, potentially for applications in materials science or medicinal chemistry. The ability to selectively modify the cyclohexane ring while preserving the cis stereochemistry would be a powerful tool for structure-activity relationship studies.
Q & A
Q. What are the optimal synthetic routes for cis-3-methyl-cyclohexanecarboxylic acid with high stereochemical purity?
- Methodological Answer : The synthesis of cis-3-methyl-cyclohexanecarboxylic acid often involves catalytic hydrogenation of substituted cyclohexene precursors or stereoselective alkylation of cyclohexanecarboxylic acid derivatives. For example, hydrogenation of 3-methyl-cyclohexene-1-carboxylic acid using palladium on carbon under controlled pressure (e.g., 1–3 atm H₂) can yield the cis-isomer selectively . Purification via preparative HPLC (≥98% purity) is recommended to isolate the desired stereoisomer .
Q. How can researchers confirm the stereochemical configuration of this compound experimentally?
- Methodological Answer : X-ray crystallography using programs like SHELXL provides definitive structural confirmation. For rapid analysis, NOESY NMR can identify spatial proximity between the methyl group (C3) and the carboxylic acid proton (C1), confirming the cis configuration. Coupling constants in ¹H NMR (e.g., J values for axial-equatorial protons) also aid in stereochemical assignment .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound across studies?
- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, pH-dependent tautomerism, or impurities. A systematic approach includes:
Q. How does the cis configuration influence the compound’s bioactivity in drug design?
- Methodological Answer : The cis configuration enhances conformational rigidity, which can improve binding affinity to enzymes or receptors. For example, cis-substituted cyclohexanecarboxylic acid derivatives have shown improved inhibitory activity against viral proteases compared to trans analogs, likely due to optimal spatial alignment of functional groups . Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations are critical for rational design .
Q. What experimental designs minimize racemization during derivatization of this compound?
- Methodological Answer : To prevent epimerization:
- Use low-temperature reactions (e.g., <0°C) for esterification or amidation.
- Avoid strong acids/bases; opt for mild coupling agents like EDC/HOBt.
- Monitor reaction progress via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .
Critical Analysis of Contradictions
- Stereochemical Stability : Conflicting reports on thermal racemization may stem from varying experimental conditions (e.g., solvent polarity, temperature gradients). Replicate studies under inert atmospheres (N₂/Ar) are advised .
- Biological Activity : Discrepancies in IC₅₀ values across assays could reflect differences in cell lines or assay protocols. Standardize using WHO-recommended guidelines for reproducibility .
Key Research Gaps
- Environmental Impact : Limited data on biodegradation pathways or ecotoxicology. Recommend LC-MS/MS studies to track metabolite formation in environmental samples.
- Computational Modeling : Few studies explore the compound’s behavior in lipid bilayers or protein-binding pockets. Molecular dynamics (MD) simulations using GROMACS could address this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
